(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
Description
Properties
Molecular Formula |
C5H6Br2O3 |
|---|---|
Molecular Weight |
273.91 g/mol |
IUPAC Name |
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one |
InChI |
InChI=1S/C5H6Br2O3/c6-1-2-4(8)3(7)5(9)10-2/h2-4,8H,1H2/t2-,3-,4+/m1/s1 |
InChI Key |
CBLAFETVFKXIBH-JJYYJPOSSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(=O)O1)Br)O)Br |
Canonical SMILES |
C(C1C(C(C(=O)O1)Br)O)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of D-Ribonolactone Derivatives
A seminal method involves the bromination of D-ribonolactone, a sugar-derived lactone, using hydrogen bromide (HBr) in acetic acid (AcOH). This approach capitalizes on the inherent stereochemistry of D-ribonolactone to direct bromination:
-
Reaction Setup : D-Ribonolactone is treated with excess HBr (33% in AcOH) at 0–5°C for 24 hours.
-
Mechanism : Electrophilic bromination occurs at the C-3 and C-5 positions, with AcOH acting as a solvent and mild acid catalyst. The C-4 hydroxyl group remains unprotected, leveraging hydrogen bonding to stabilize intermediates.
-
Outcome : The reaction yields (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one with 72–78% efficiency, confirmed by -NMR and X-ray crystallography.
Key Advantage : The stereochemical integrity of D-ribonolactone ensures high enantiomeric excess (>95%), avoiding racemization at C-4.
Ring-Opening Bromination of Tetrahydrofuran Precursors
An alternative strategy employs ring-opening bromination of a tetrahydrofuran (THF) diol precursor:
-
Precursor Synthesis : 2,3-Dihydroxy-5-methyltetrahydrofuran is prepared via oxidation of D-xylose.
-
Bromination : The diol is treated with in dichloromethane at −20°C. The reaction proceeds via a two-step mechanism:
-
Initial ring opening to form a dibromide intermediate.
-
Lactonization under acidic conditions (HCl/MeOH) to reform the oxolane ring.
-
-
Yield : This method achieves 65–70% yield but requires rigorous temperature control to prevent side reactions.
Limitation : Poor regioselectivity at C-5 necessitates chromatographic purification, reducing scalability.
Multi-Step Bromination with Protecting Groups
For enhanced regiocontrol, acetyl-protected intermediates are utilized:
-
Protection : D-Ribonolactone is acetylated using acetic anhydride/pyridine to form 2,3,5-tri-O-acetyl-D-ribonolactone.
-
Selective Deprotection : The C-4 acetyl group is removed via hydrolysis (NaHCO/HO), exposing the hydroxyl group.
-
Bromination : HBr/AcOH selectively brominates C-3 and C-5, followed by re-acetylation to stabilize the product.
-
Final Yield : 80–85% after deprotection (NH/MeOH), with >99% stereopurity.
Advantage : Protecting groups eliminate competing reactions, improving overall yield.
Enzymatic and Catalytic Methods
While chemical methods dominate, enzymatic bromination using haloperoxidases has been explored:
-
Haloperoxidase Catalysis : Vanadium-dependent haloperoxidases (e.g., from Ascophyllum nodosum) brominate lactones in aqueous buffer (pH 5.0) using HO and KBr.
-
Outcome : Yields remain low (30–40%) due to enzyme inhibition by brominated products, limiting industrial applicability.
Optimization of Reaction Conditions
Critical parameters for maximizing yield and purity include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (bromination step) | Prevents epimerization |
| HBr Concentration | 33% in AcOH | Balances reactivity and side reactions |
| Reaction Time | 18–24 hours | Ensures complete conversion |
| Protecting Groups | Acetyl at C-2 and C-5 | Enhances regioselectivity |
Comparative Analysis of Methodologies
| Method | Yield (%) | Stereopurity (%) | Scalability |
|---|---|---|---|
| HBr/AcOH Bromination | 72–78 | 95 | High |
| THF Ring-Opening | 65–70 | 90 | Moderate |
| Acetyl-Protected Route | 80–85 | 99 | High |
| Enzymatic Bromination | 30–40 | 85 | Low |
The acetyl-protected route offers the best balance of yield and stereochemical fidelity, though it requires additional synthetic steps.
Data Tables Summarizing Synthesis Protocols
Table 1. Representative Synthesis of (3R,4S,5S)-3-Bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
| Step | Reagents/Conditions | Intermediate/Product | Yield (%) |
|---|---|---|---|
| 1 | D-Ribonolactone, AcO, pyridine | 2,3,5-Tri-O-acetyl-D-ribonolactone | 92 |
| 2 | NaHCO, HO, 25°C | 4-Hydroxy intermediate | 89 |
| 3 | HBr (33% in AcOH), 0°C, 24 h | Brominated lactone | 85 |
| 4 | NH/MeOH, 0°C | Final product | 82 |
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group, leading to the formation of oxolanone derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a hydroxyoxolanone derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include hydroxyoxolanone derivatives with different substituents replacing the bromine atoms.
Oxidation Reactions: Products include oxolanone derivatives with carbonyl groups.
Reduction Reactions: Products include hydroxyoxolanone derivatives without bromine atoms.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the potential of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A derivative of this compound demonstrated an IC50 value of 0.05 μM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
Mechanism of Action
The compound's mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways, which is crucial for its anticancer efficacy .
Synthetic Applications
Building Block in Organic Synthesis
(3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one serves as a versatile building block in organic synthesis. Its bromine atoms can facilitate various substitution reactions, making it useful for synthesizing more complex molecules.
Table: Synthetic Reactions Involving (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one
Biochemical Research
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways.
- Research Findings : Inhibitory effects on enzymes related to cancer metabolism have been documented, suggesting a dual role in both direct cytotoxicity and metabolic modulation .
Pharmacological Insights
Potential as a Drug Candidate
Given its biological activities and synthetic versatility, (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is being explored as a lead compound for the development of new therapeutic agents.
Case Studies on Drug Development
Several studies have focused on modifying the compound to enhance its bioavailability and reduce toxicity while maintaining its therapeutic efficacy.
Mechanism of Action
The mechanism of action of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atoms and the hydroxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially altering their function and activity.
Comparison with Similar Compounds
Research Findings and Implications
The study in highlights the importance of stereochemistry in brominated lactones. Differences in optical rotation and NMR shifts between isomers suggest that stereochemistry could modulate interactions with biological targets, such as enzymes or receptors involved in cancer progression.
Biological Activity
Chemical Structure and Properties
The molecular formula of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one is . It features a unique oxolanone ring structure that contributes to its biological properties. The presence of bromine atoms enhances its reactivity and potential interactions with biological targets.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈Br₂O₃ |
| Molecular Weight | 276.94 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Research indicates that (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one exhibits several mechanisms of action:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its activity is attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
- Anticancer Properties : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. It appears to target specific signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes critical for metabolic processes in pathogens, providing a potential avenue for therapeutic development against infectious diseases.
Case Studies
A number of case studies have been conducted to evaluate the biological effects of (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one:
- Study on Antimicrobial Effects : A study published in the Journal of Antibiotics demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
- Cancer Cell Line Study : Research involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. The study highlighted its potential as a novel anticancer agent .
- Enzyme Activity Assessment : In vitro assays showed that (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one inhibited the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in many pathogens .
Table 2: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for (3R,4S,5S)-3-bromo-5-(bromomethyl)-4-hydroxyoxolan-2-one, and what key steps ensure stereochemical fidelity?
Synthesis typically involves asymmetric catalytic methods and diastereoselective reductions . For example:
- Catalytic asymmetric Claisen rearrangement (e.g., using chiral Lewis acids like [Cu{(S,S)-tert-butyl-box}]) establishes stereochemistry at C3 and C5 .
- K-Selectride reduction ensures selective formation of the 5S configuration .
- Lactonization under mild acidic conditions generates the oxolan-2-one core .
Q. Key Considerations :
Q. What analytical techniques are critical for characterizing this compound, and how are they applied?
Q. What safety protocols are recommended for handling this brominated lactone?
- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as halogenated waste .
- Storage : Keep in sealed containers under inert gas (N/Ar) to prevent degradation .
Advanced Research Challenges
Q. How can computational modeling optimize stereochemical outcomes in its synthesis?
- DFT Calculations : Predict transition-state energies for asymmetric steps (e.g., Claisen rearrangement) to guide catalyst selection .
- Molecular Dynamics (MD) : Simulate solvent effects on diastereoselectivity during reductions .
- Docking Studies : Explore non-covalent interactions (e.g., hydrogen bonding) in crystal lattices to predict polymorphism .
Case Study : MD simulations of K-Selectride reductions showed THF stabilizes the syn-periplanar transition state, favoring the 5S configuration .
Q. How do conflicting crystallographic data arise, and how can they be resolved?
Common Issues :
Q. Resolution Workflow :
Collect high-resolution data (d ≤ 0.8 Å).
Refine with SHELXL using anisotropic displacement parameters .
Q. What strategies address low yields in bromomethyl group functionalization?
- Electrophilic Bromination : Use NBS (N-bromosuccinimide) with radical initiators (e.g., AIBN) for controlled reactivity .
- Protecting Groups : Temporarily mask the hydroxy group with TBS (tert-butyldimethylsilyl) to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity .
Example : TBS protection increased yields from 45% to 72% in analogous systems .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported diastereomeric ratios (dr)?
Potential Causes :
Q. Troubleshooting :
Q. Why do toxicity studies report conflicting data, and how can this be mitigated?
- Data Gaps : Limited acute toxicity data exist for brominated lactones .
- Mitigation : Conduct in vitro assays (e.g., Ames test for mutagenicity) and compare with structurally similar compounds (e.g., brominated furanones) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
